4-Chlorobutane-1,2-diol
Description
4-Chlorobutane-1,2-diol (C₄H₉ClO₂) is a chlorinated diol characterized by a four-carbon chain with a chlorine substituent on the fourth carbon and hydroxyl groups on the first and second carbons. Chlorinated diols, such as 3-monochloropropane-1,2-diol (3-MCPD), are well-documented as contaminants in food additives and industrial processes, with known toxicological concerns . The position of the chlorine atom and carbon chain length in this compound likely influence its reactivity, solubility, and biological activity compared to shorter-chain analogs like 3-MCPD.
Properties
IUPAC Name |
4-chlorobutane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIDAQUPOBNMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596115 | |
| Record name | 4-Chlorobutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59524-44-6 | |
| Record name | 4-Chlorobutane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Monochloropropane-1,2-diol (3-MCPD)
- Structure : C₃H₇ClO₂; chlorine on C3, hydroxyls on C1 and C2.
- Properties: A known food contaminant formed during thermal processing of fats and oils. It exhibits nephrotoxicity and carcinogenicity in animal studies.
- Key Difference : The shorter carbon chain and chlorine position in 3-MCPD enhance its volatility and metabolic activation compared to 4-Chlorobutane-1,2-diol.
- Regulatory Status: Classified as a Group 2B carcinogen (IARC) with strict limits in food products .
(±)-4-Phenylbutane-1,2-diol
- Structure : C₁₀H₁₄O₂; phenyl group on C4, hydroxyls on C1 and C2.
- Synthesis : Produced via epoxidation of 4-phenyl-1-butene followed by hydrolysis, yielding a racemic mixture .
- No direct toxicity data are available, but structural analogs suggest possible applications in pharmaceutical intermediates.
4-Pyrazin-2-yl-but-3-ene-1,2-diol
- Structure : C₈H₁₀N₂O₂; pyrazine ring attached to a conjugated double bond system.
- Source : Isolated from the plant Alisma orientale ().
- Properties: The heterocyclic pyrazine moiety may confer unique electronic properties, influencing antioxidant or enzyme-binding activities. No toxicity data are reported, but natural product derivatives often exhibit bioactivity .
4-Amino-4-phenylbutane-1,2-diol
- Structure: C₁₀H₁₅NO₂; amino and phenyl groups on C4, hydroxyls on C1 and C2.
- The amino group introduces basicity, enabling salt formation (e.g., hydrochlorides) for enhanced solubility .
Structural and Functional Comparison Table
Toxicological and Industrial Implications
- Chlorinated Diols: this compound may share impurities with glycerol esters (e.g., E 445), where chlorinated compounds are regulated due to genotoxicity risks .
- Synthetic vs. Natural Analogs : Compounds like 4-pyrazin-2-yl-but-3-ene-1,2-diol highlight the role of natural sources in discovering structurally complex diols, while synthetic variants (e.g., 4-phenyl derivatives) prioritize industrial scalability .
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